molecular formula C17H35NO6 B1203248 N-Oxodecyl meglumine CAS No. 85261-20-7

N-Oxodecyl meglumine

Cat. No. B1203248
CAS RN: 85261-20-7
M. Wt: 349.5 g/mol
InChI Key: UMWKZHPREXJQGR-XOSAIJSUSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to meglumine involves the reaction of specific reactants under controlled conditions. For instance, meglumine antimoniate, a related compound, is synthesized by reacting antimony oxyhydrate with N-methyl glucamine, suggesting a method that could potentially be adapted for N-Oxodecyl meglumine synthesis (Demicheli et al., 1999).

Molecular Structure Analysis

The molecular structure of meglumine-based compounds often includes complex interactions, as seen in meglumine antimoniate, where antimony binds through the oxygen of the C-3 carbon of N-methyl glucamine. This provides insights into the potential structural complexity of this compound, where the arrangement of atoms and functional groups would be key to its chemical behavior and interactions (Demicheli et al., 1999).

Chemical Reactions and Properties

Meglumine is employed as a catalyst in various chemical reactions, indicating its reactivity and interaction with other chemical entities. It has been used to catalyze the synthesis of tricyclic fused pyrazolopyranopyrimidines and functionalized 2-amino-4H-pyrans, which suggests that this compound could also partake in or facilitate similar complex chemical reactions (Li et al., 2014), (Guo et al., 2013).

Physical Properties Analysis

The physical properties of meglumine-related compounds, such as solubility and crystalline structure, are crucial for their application in pharmaceuticals and chemical syntheses. For instance, the incorporation of meglumine in microemulsions has been shown to affect the solubility and release rate of hydrophobic drugs, highlighting the importance of physical properties in the functionality of meglumine derivatives (Aloisio et al., 2016).

Chemical Properties Analysis

Meglumine's chemical properties, such as its catalytic activity and interaction with other molecules, play a significant role in its applications. It acts as an efficient catalyst in the synthesis of various heterocyclic compounds, suggesting that this compound could share similar catalytic and chemical interaction capabilities (Guo et al., 2013), (Korade et al., 2021).

Scientific Research Applications

1. Drug Solubility Enhancement

N-Oxodecyl meglumine has been used to enhance the solubility of poorly water-soluble drugs. For instance, a study by (Aloisio et al., 2016) explored the use of meglumine in cyclodextrin-based microemulsions for improving the solubility and release rate of hydrophobic drugs, demonstrating its potential in drug delivery systems.

2. Pharmaceutical Excipient

Meglumine serves as a pharmaceutical excipient, aiding in the stabilization and solubilization of biologically active compounds used in various medical applications. A study by (Mikhailov et al., 2019) highlighted the role of N-methylglucamine (meglumine) in enhancing the solubility and stability of compounds used for cardiovascular diseases, antimicrobial, antibacterial, and other treatments.

3. Catalysis in Organic Synthesis

Meglumine has been applied as a catalyst in organic synthesis, providing a cost-effective and environmentally friendly approach. For example, (Li et al., 2014) described the use of meglumine as a catalyst for the synthesis of pyrazolopyranopyrimidines, showcasing its utility in facilitating chemical reactions in aqueous media.

4. Enhancement of Drug Bioavailability

This compound has been studied for its potential to enhance the bioavailability of certain drugs. Research by (Basavaraj et al., 2006) investigated its role in improving the solubility and oral bioavailability of a poorly water-soluble anti-inflammatory molecule, indicating its significance in drug formulation.

5. Medical Imaging

In medical imaging, meglumine has been utilized as a component in contrast agents. The study by (Meyer et al., 1988) discussed the use of meglumine in Gd-DOTA, a MRI contrast agent, emphasizing its role in improving imaging quality and safety.

properties

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWKZHPREXJQGR-XOSAIJSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075027
Record name N-Oxodecyl meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85261-20-7
Record name Decanoyl N-methylglucamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85261-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl-N-methylglucamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Oxodecyl meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DECANOYL N-METHYLGLUCAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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